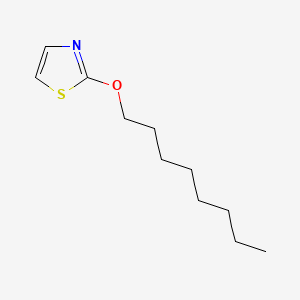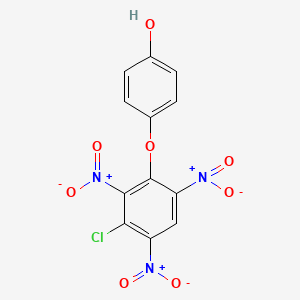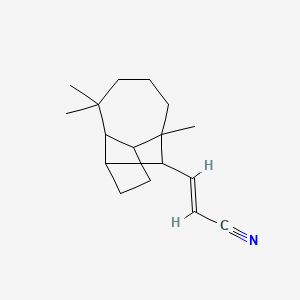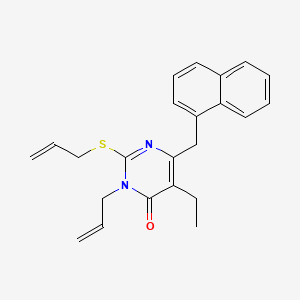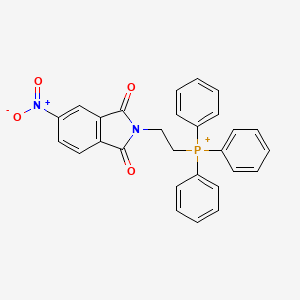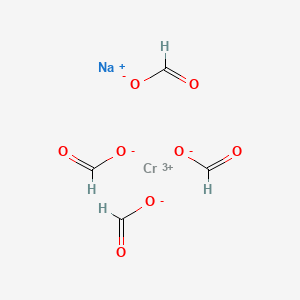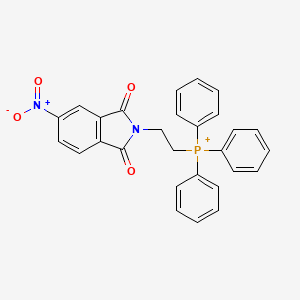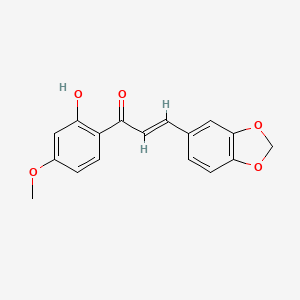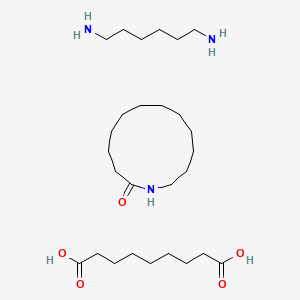![molecular formula C28H38O2 B12687438 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] CAS No. 93892-45-6](/img/structure/B12687438.png)
6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is a synthetic organic compound with the molecular formula C28H38O2 It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two cresol units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] typically involves the condensation of 4-cyclopentyl-M-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but with different substituents.
Bisphenol F: Another bisphenol compound with distinct properties.
Bisphenol S: Known for its use as a substitute for Bisphenol A.
Uniqueness
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is unique due to its specific structural features, such as the cyclopentyl groups and the methylpropylidene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
93892-45-6 |
|---|---|
Molekularformel |
C28H38O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-cyclopentyl-2-[1-(5-cyclopentyl-2-hydroxy-4-methylphenyl)-2-methylpropyl]-5-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-15-22(18(3)13-26(24)29)20-9-5-6-10-20)25-16-23(19(4)14-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
InChI-Schlüssel |
FNKPWXLHDCAGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCC2)C(C3=C(C=C(C(=C3)C4CCCC4)C)O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


